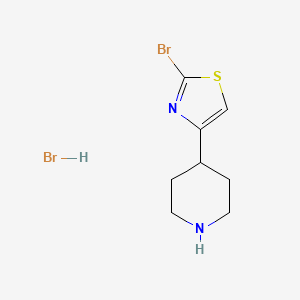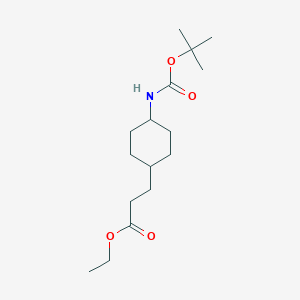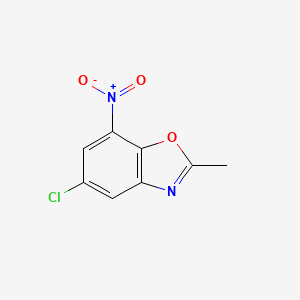
2-Bromo-4-(4-piperidyl)thiazole Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(4-piperidyl)thiazole Hydrobromide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-piperidyl)thiazole Hydrobromide typically involves the reaction of 2-bromo-4-chlorothiazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 2-Bromo-4-(4-piperidyl)thiazole. The hydrobromide salt is then formed by treating the product with hydrobromic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(4-piperidyl)thiazole Hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Substituted thiazole derivatives with various functional groups.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Dihydrothiazole derivatives.
Applications De Recherche Scientifique
2-Bromo-4-(4-piperidyl)thiazole Hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(4-piperidyl)thiazole Hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The thiazole ring’s electronic properties play a crucial role in its interaction with biological targets, influencing its pharmacological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(4-morpholinyl)thiazole Hydrobromide
- 2-Bromo-4-(4-pyridyl)thiazole Hydrobromide
- 2-Bromo-4-(4-piperazinyl)thiazole Hydrobromide
Uniqueness
2-Bromo-4-(4-piperidyl)thiazole Hydrobromide is unique due to the presence of the piperidyl group, which imparts specific electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H12Br2N2S |
|---|---|
Poids moléculaire |
328.07 g/mol |
Nom IUPAC |
2-bromo-4-piperidin-4-yl-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C8H11BrN2S.BrH/c9-8-11-7(5-12-8)6-1-3-10-4-2-6;/h5-6,10H,1-4H2;1H |
Clé InChI |
BYVUNNBSPRFSBX-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CSC(=N2)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B13718490.png)





